Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile (CAS 503177-15-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
3-Fluoro-[1,1'-biphenyl]-4-carbonitrile is a highly functionalized aromatic compound that has emerged as a significant building block in contemporary drug discovery and materials science. As a member of the fluorinated biaryl family, its structure is deceptively simple, yet it embodies several key attributes that medicinal chemists strategically exploit to overcome challenges in drug design. The biphenyl moiety provides a rigid, lipophilic scaffold that can effectively probe protein binding pockets, while the nitrile group offers a versatile chemical handle for further synthetic elaboration.
The true value of this molecule, however, lies in the strategic placement of the fluorine atom. This single substitution dramatically influences the molecule's electronic properties, metabolic stability, and binding interactions, making it a powerful tool for optimizing lead compounds. This guide provides an in-depth analysis of its properties, synthesis, applications, and the scientific rationale behind its utility in research and development.
Part 1: Core Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. The key identifiers and computed properties for 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile are summarized below.
| Property | Value | Source |
| CAS Number | 503177-15-9 | [1] |
| Molecular Formula | C₁₃H₈FN | [1][2] |
| Molecular Weight | 197.21 g/mol | [1][2] |
| IUPAC Name | 2-fluoro-4-phenylbenzonitrile | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C#N | [1] |
| InChIKey | GORYKZHNAWEFBP-UHFFFAOYSA-N | [1] |
Part 2: The Strategic Advantage of Fluorine Incorporation
The deliberate introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[3] Its unique properties, stemming from its small size and high electronegativity, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[4][5][6]
Key Benefits of Fluorination in Drug Design:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Placing a fluorine atom at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can effectively block this pathway, thereby increasing the drug's half-life and bioavailability.[3][4][7]
-
Modulation of Physicochemical Properties:
-
Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance membrane permeability and improve absorption.[4][6]
-
pKa Alteration: Due to its powerful electron-withdrawing nature, fluorine can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH. This can profoundly impact solubility, receptor binding, and cell penetration.[4][6]
-
-
Improved Binding Affinity: The C-F bond can engage in favorable non-covalent interactions (e.g., dipole-dipole, hydrogen bonds) with protein targets that are not possible with a C-H bond. This can lead to a significant increase in binding affinity and potency.[3][5]
Caption: Core advantages of fluorine incorporation in medicinal chemistry.
Part 3: Synthesis via Suzuki-Miyaura Cross-Coupling
The construction of the biaryl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is the preeminent method due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[8]
The synthesis of 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile typically involves the coupling of 4-cyano-3-fluorophenylboronic acid with bromobenzene or, alternatively, phenylboronic acid with 4-bromo-2-fluorobenzonitrile .
Caption: General synthetic scheme for 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile.
Exemplary Laboratory Protocol (Suzuki-Miyaura Coupling)
This protocol is a representative procedure adapted from established methodologies for biaryl synthesis.[9][10]
Materials:
-
4-Bromo-2-fluorobenzonitrile (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
Vessel Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromo-2-fluorobenzonitrile (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive nitrogen atmosphere, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile.
Causality in Protocol Design:
-
Catalyst Choice: Pd(dppf)Cl₂ is a robust, air-stable palladium(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is bulky and electron-rich, which promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: The base (K₂CO₃) is essential for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[8]
-
Solvent System: The dioxane/water mixture provides a homogenous medium for both the organic-soluble reactants and the inorganic base, facilitating efficient reaction kinetics.
Part 4: Application as a Key Intermediate in Drug Discovery
3-Fluoro-[1,1'-biphenyl]-4-carbonitrile is rarely the final therapeutic agent itself. Instead, it serves as a high-value intermediate for constructing more complex molecules. Its structure is particularly relevant in the development of inhibitors for various enzymes, where the biaryl scaffold can span hydrophobic pockets and the fluorinated ring can provide crucial stabilizing interactions.
A notable application is in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment.[10] In these structures, the biphenyl core acts as a scaffold to correctly position other pharmacophoric elements.
Caption: Role as an intermediate in a multi-step drug discovery workflow.
The nitrile group is a key functional handle. It can be:
-
Hydrolyzed to a carboxylic acid or amide.
-
Reduced to a primary amine (aminomethyl group).
-
Converted into a tetrazole ring , which is a common bioisostere for a carboxylic acid.[11]
This versatility allows chemists to readily integrate the fluorobiphenyl moiety into a wide range of molecular architectures, making it a powerful tool for structure-activity relationship (SAR) studies.
Part 5: Anticipated Pharmacokinetic Profile
While specific in-vivo pharmacokinetic data for 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile is not publicly available, its structural features allow for an expert projection of its behavior and its influence on derivative compounds.
-
Absorption & Distribution: The molecule's biphenyl structure and fluorine atom confer significant lipophilicity, suggesting good potential for passive diffusion across biological membranes and thus good oral absorption. This lipophilicity would also lead to a wide volume of distribution.
-
Metabolism: The primary metabolic pathway for biphenyl systems is typically aromatic hydroxylation mediated by CYP enzymes.[12] The fluorine atom at the 3-position is strategically placed to block one of the most likely sites of oxidation. This "metabolic blocking" is a key reason for its use, as it can significantly slow down clearance and increase the half-life of drug candidates derived from it.[7][10] The nitrile group is generally stable but can be subject to hydrolysis by esterase-type enzymes.
-
Excretion: Metabolites, likely hydroxylated and subsequently conjugated in Phase II metabolism (e.g., glucuronidation), would be rendered more polar for excretion via urine or feces.[12]
Part 6: Safety and Handling
As with any laboratory chemical, proper handling is paramount to ensure safety.
Hazard Identification: Based on supplier safety data, 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile is classified with the following hazards:
| GHS Statement | Description |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. |
| H315 | Causes skin irritation.[13] |
| H319 | Causes serious eye irritation.[14] |
| H411 | Toxic to aquatic life with long lasting effects. |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and ANSI-approved safety glasses or goggles.
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[14][15]
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[13][15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15]
-
-
Storage & Disposal: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Fluoro-[1,1'-biphenyl]-4-carbonitrile (CAS 503177-15-9) is more than just another chemical intermediate; it is a testament to the power of strategic molecular design. By combining the rigid biphenyl scaffold, a versatile nitrile handle, and the unique properties of a fluorine substituent, it provides a robust platform for the synthesis of advanced pharmaceutical candidates. Its utility in blocking metabolic pathways and enhancing binding interactions makes it a highly sought-after building block for overcoming common hurdles in drug development. A thorough understanding of its synthesis, properties, and the rationale behind its use is essential for any scientist working at the forefront of medicinal chemistry.
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3-FLUORO[1,1'-BIPHENYL]-4-CARBONITRILE | CAS#:503177-15-9. Chemsrc. [Link]
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Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PMC. [Link]
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Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]
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Pharmacokinetics | Drug Metabolism. YouTube. [Link]
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Discovery of rigid biphenyl Plasmodium falciparum DHFR inhibitors using a fragment linking strategy. PMC. [Link]
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